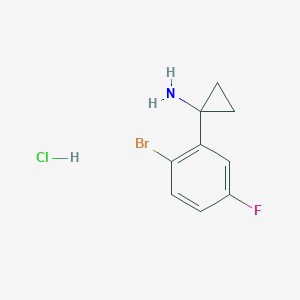
1-(2-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms. The hydrochloride salt form enhances its stability and solubility, making it suitable for various scientific research and industrial applications .
Preparation Methods
The synthesis of 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Halogenation: The phenyl ring is then brominated and fluorinated using suitable halogenating agents under controlled conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of various therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
- 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride
- 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
These compounds share structural similarities but differ in the position of halogen substituents, which can influence their reactivity and applications. The unique combination of bromine and fluorine at specific positions in 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10BrClFN |
|---|---|
Molecular Weight |
266.54 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6(11)5-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
InChI Key |
MEAAJZKIVRRRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)
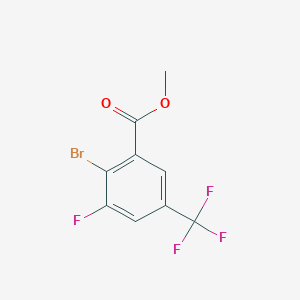

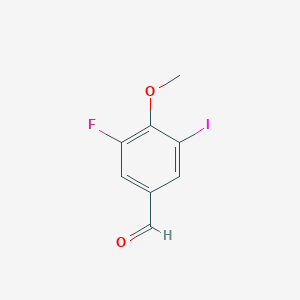
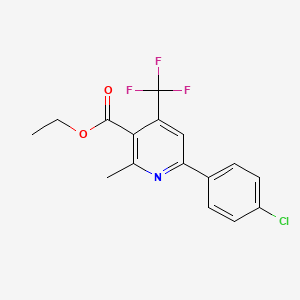
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
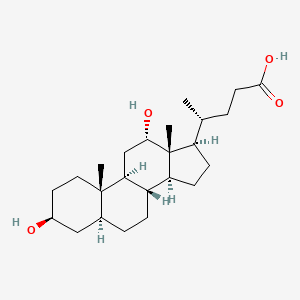
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
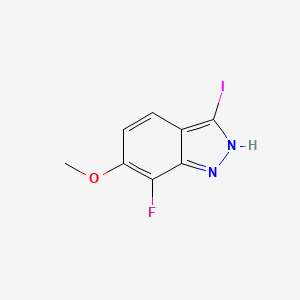
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
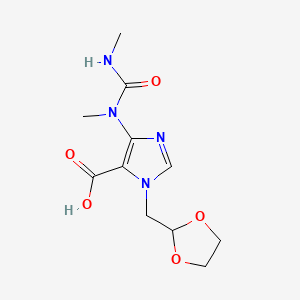
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
